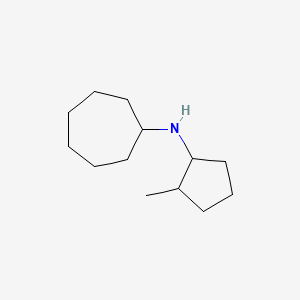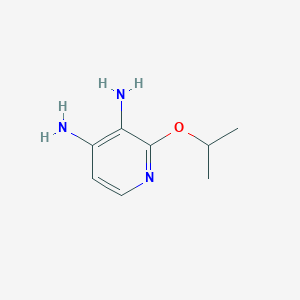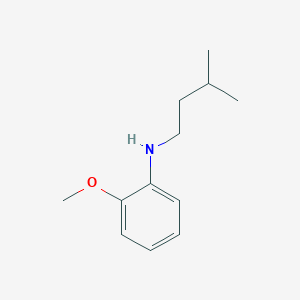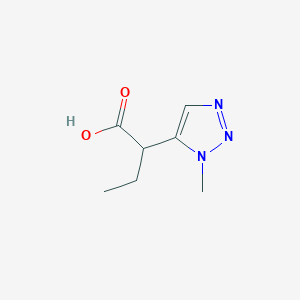![molecular formula C19H27NO4 B13288788 tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B13288788.png)
tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzofuran moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Carbamate Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the carbamate functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of the benzofuran moiety, the tert-butyl group, and the carbamate functional group provides a distinct chemical profile that may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-13(12-21)9-14-7-6-8-15-10-19(4,5)23-16(14)15/h6-8,12-13H,9-11H2,1-5H3,(H,20,22) |
InChI Key |
SWDMNAARLLOFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CC(CNC(=O)OC(C)(C)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



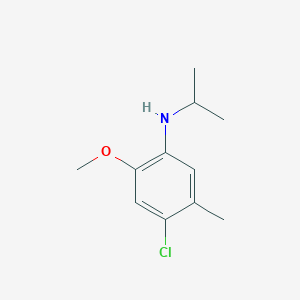
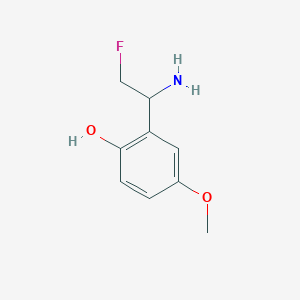
![N-[1-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13288717.png)
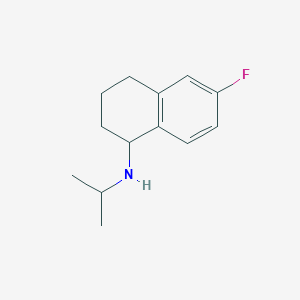
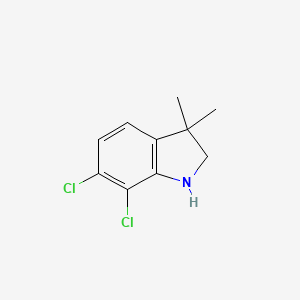

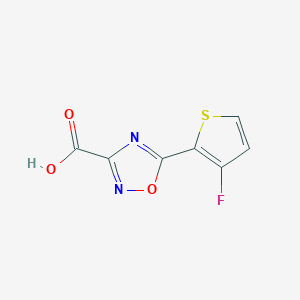
![1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13288743.png)
